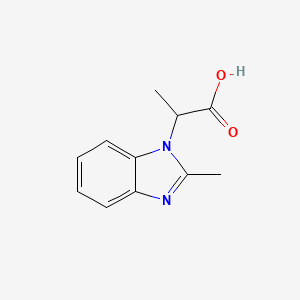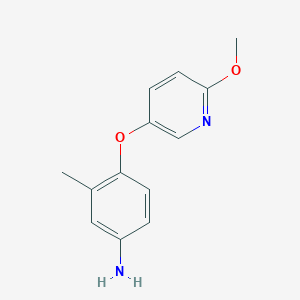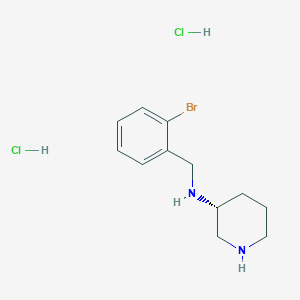![molecular formula C18H18O4 B2884945 Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 73083-19-9](/img/structure/B2884945.png)
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
概述
描述
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol. It is a useful research chemical, often utilized as a building block in organic synthesis.
生化分析
Biochemical Properties
The biochemical properties of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate are not fully understood yet. It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that benzylic halides typically react via SN1 or SN2 pathways, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be synthesized through various methods. One common route involves the esterification of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing signaling pathways and biological processes.
相似化合物的比较
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the benzyloxy group.
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate: Similar structure but with the benzyloxy group at a different position.
Methyl 3-oxo-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJQRJPKNPZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)

![4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2884869.png)
![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2884871.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2884873.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)
![N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2884878.png)

![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2884881.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)
